molecular formula C12H9N3O3S3 B2565646 N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide CAS No. 301858-93-5

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2565646
CAS No.: 301858-93-5
M. Wt: 339.4
InChI Key: WQWKWTWCVMXEEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Mechanism of Action

Target of Action

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a benzothiazole-based compound that has been found to have potent anti-tubercular activity . The primary target of this compound is the DprE1 enzyme , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the cell wall of Mycobacterium tuberculosis .

Mode of Action

The mode of action of this compound involves its interaction with the DprE1 enzyme . This interaction inhibits the function of the enzyme, thereby disrupting the synthesis of arabinogalactan . This disruption leads to the weakening of the bacterial cell wall, making the bacteria more susceptible to the immune response .

Biochemical Pathways

The action of this compound affects the arabinogalactan biosynthesis pathway . By inhibiting the DprE1 enzyme, the compound disrupts the formation of arabinogalactan, a key component of the Mycobacterium tuberculosis cell wall . This disruption can lead to downstream effects such as the weakening of the bacterial cell wall and increased susceptibility to the immune response .

Pharmacokinetics

The compound’s potent anti-tubercular activity suggests that it may have favorable bioavailability .

Result of Action

The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis . By disrupting the synthesis of arabinogalactan, the compound weakens the bacterial cell wall, making the bacteria more susceptible to the immune response .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the sulfamoyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .

Scientific Research Applications

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chlorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide
  • N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide

Uniqueness

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide stands out due to its sulfamoyl group, which enhances its solubility and bioavailability. This makes it more effective in biological applications compared to its analogs .

Properties

IUPAC Name

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3S3/c13-21(17,18)7-3-4-8-10(6-7)20-12(14-8)15-11(16)9-2-1-5-19-9/h1-6H,(H2,13,17,18)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWKWTWCVMXEEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.